2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one
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Overview
Description
2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable dienophiles in the presence of a catalyst. The reaction conditions often include the use of solvents like acetone or toluene and catalysts such as potassium carbonate or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl
Uniqueness
2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and synthetic utility .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-8-methyl-7,8-dihydropyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C9H8ClNO2/c1-5-4-13-9(12)6-2-3-7(10)11-8(5)6/h2-3,5H,4H2,1H3 |
InChI Key |
XLHMJKOXBQMZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
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